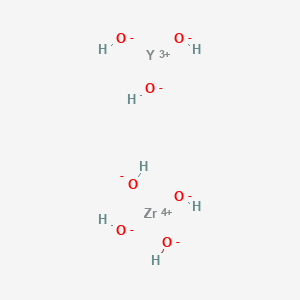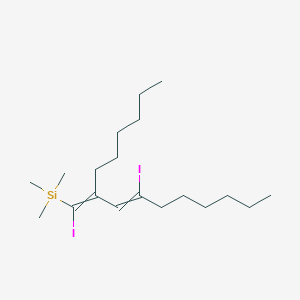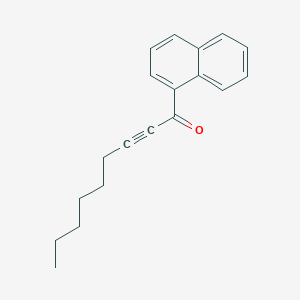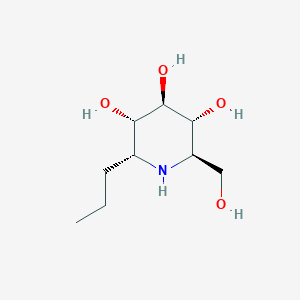![molecular formula C9H14N2O2 B12578468 2-Ethyltetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione CAS No. 184889-09-6](/img/structure/B12578468.png)
2-Ethyltetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyltetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione is a heterocyclic compound that belongs to the pyrazolopyridazine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridazine ring, with an ethyl group and a dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyltetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethyltetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used. These reactions are often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Substitution reactions can be facilitated by using nucleophiles or electrophiles, depending on the desired substitution pattern. Solvents such as dichloromethane, ethanol, and acetonitrile are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted pyrazolopyridazine derivatives with different functional groups.
Scientific Research Applications
2-Ethyltetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a scaffold for the development of new drugs, particularly as inhibitors of specific enzymes or receptors involved in disease pathways.
Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Industry: It can be used as an intermediate in the synthesis of other complex molecules or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyltetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. Alternatively, it can interact with receptors on the cell surface, triggering a cascade of intracellular signaling events. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
2-Ethyltetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione can be compared with other similar compounds, such as:
Pyrazolopyrimidines: These compounds have a similar fused ring structure but differ in the nitrogen atom positions and functional groups.
Pyrazolopyridines: These compounds also feature a pyrazole ring fused to a pyridine ring, with variations in the substituents and ring fusion patterns.
Triazolopyridazines: These compounds contain a triazole ring fused to a pyridazine ring, offering different chemical properties and reactivity.
The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
184889-09-6 |
|---|---|
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-ethyl-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazine-1,3-dione |
InChI |
InChI=1S/C9H14N2O2/c1-2-7-8(12)10-5-3-4-6-11(10)9(7)13/h7H,2-6H2,1H3 |
InChI Key |
XWJVJAMPFYOBTP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2CCCCN2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Fluorobenzyl)-N-[4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine](/img/structure/B12578387.png)
![2-{2-[(Carboxymethyl)(phenyl)amino]acetamido}benzoic acid](/img/structure/B12578395.png)

![2-[(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)methyl]oxirane](/img/structure/B12578405.png)

![Methyl 3-[4-(methanesulfonyl)thiophen-2-yl]prop-2-enoate](/img/structure/B12578414.png)
![2-Methyl-2-[1-(3-methylcyclohexyl)ethoxy]propan-1-ol;propanoic acid](/img/structure/B12578415.png)
![Benzoic acid--4-[(4-methoxyphenyl)methoxy]butan-1-ol (1/1)](/img/structure/B12578423.png)



![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12578458.png)
![3,3'-{[2-(Benzyloxy)propane-1,3-diyl]bis(oxy)}di(propane-1,2-diol)](/img/structure/B12578460.png)

